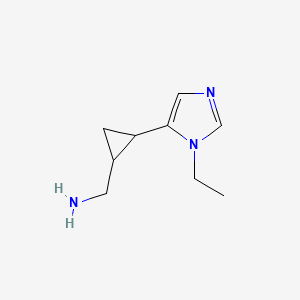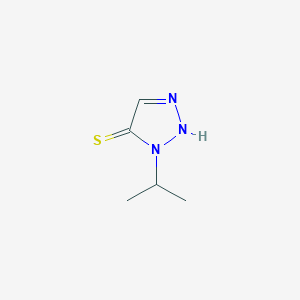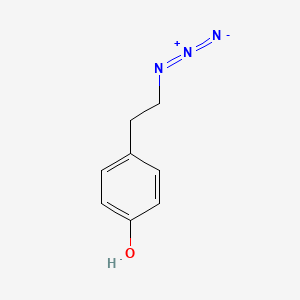
4-(2-Azidoethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Azidoethyl)phenol is an organic compound with the molecular formula C8H9N3O It is a phenolic azide, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with sodium azide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or dimethyl sulfoxide (DMSO). The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction mechanism.
化学反応の分析
Types of Reactions
4-(2-Azidoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with thiols and amines.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, and amines.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives.
Electrophilic Aromatic Substitution: Nitro, halogen, and alkyl-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
科学的研究の応用
4-(2-Azidoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of azido-functionalized compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(2-Azidoethyl)phenol is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable tool in bioconjugation and click chemistry. The phenolic group can participate in redox reactions, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar structure with an amino group instead of an azido group.
4-Hydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of an azidoethyl group.
4-Azidophenol: Similar structure but lacks the ethyl chain.
Uniqueness
4-(2-Azidoethyl)phenol is unique due to the presence of both a phenolic and an azido group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
4-(2-azidoethyl)phenol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |
InChIキー |
GZAPPTHNMZFARH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
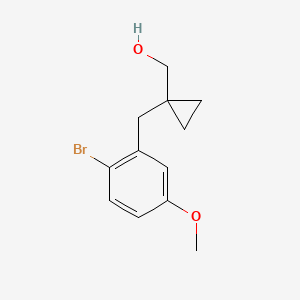
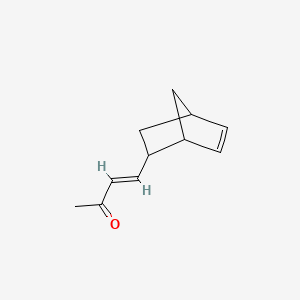
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
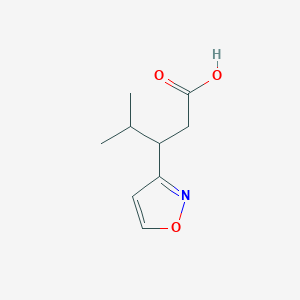
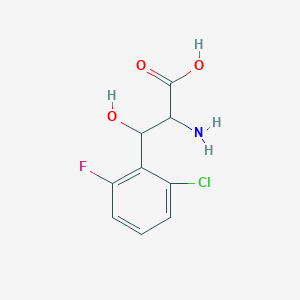
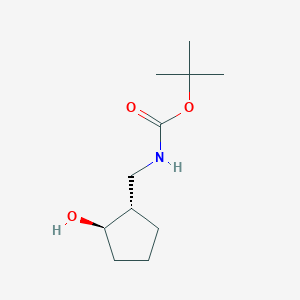
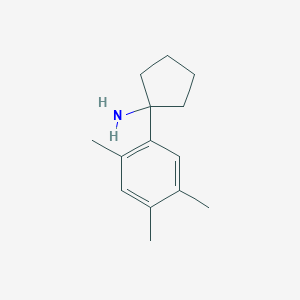

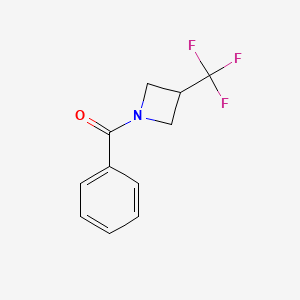
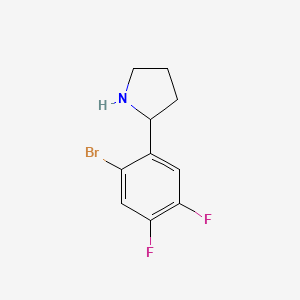
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
